molecular formula C11H8OS B010964 3-(2-Thienyl)benzaldehyde CAS No. 103668-99-1

3-(2-Thienyl)benzaldehyde

Cat. No.: B010964
CAS No.: 103668-99-1
M. Wt: 188.25 g/mol
InChI Key: NTHCVKPOWDMRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS It features a benzaldehyde moiety substituted with a thienyl group at the third position This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)benzaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 2-formylthiophene. This intermediate is then subjected to a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Thienyl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Thienyl)benzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(2-Thienyl)benzaldehyde is unique due to the presence of both benzene and thiophene rings, which confer distinct electronic and steric properties. This dual aromatic system enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCVKPOWDMRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401522
Record name 3-(2-Thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103668-99-1
Record name 3-(2-Thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ex-42A: 3-(Thiophen-2-yl)-benzaldehyde was prepared from 3-bromobenzaldehyde and thiophene-2-boronic acid in a similar manner as described in Ex-3A. Orange oil, 93% yield. 1H-NMR (CDCl3) δ 10.06 (s, 1H), 8.10 (s, 1H), 7.86 (d, J=8.4 Hz, 1H), 7.78 (d, J=7.2 Hz, 1H), 7.55 (dd, J=7.2, 8.4 Hz, 1H), 7.40 (dd, J=1.5, 3.6 Hz, 1H), 7.34 (dd, J=1.5, 5.3 Hz, 1H), 7.11 (dd, J=3.6, 5.3 Hz, 1H). HRMS m/z: calc. 188.0296. found 188.0293.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(OC)c(-c2cc3ccccc3s2)cc1C=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Thienyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-Thienyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(2-Thienyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(2-Thienyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(2-Thienyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(2-Thienyl)benzaldehyde
Customer
Q & A

Q1: What can you tell us about the structure of 3-(2-Thienyl)benzaldehyde based on its derivative?

A1: The research article examines the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, a derivative of this compound. It reveals that in this derivative, the thiophene ring is essentially planar and roughly coplanar with the benzene ring. [] The dihedral angle between these rings is reported as 4.35° []. While this information specifically pertains to the derivative, it suggests that this compound itself might also exhibit similar structural characteristics with a planar conformation of the thiophene and benzene rings. Further studies would be needed to confirm this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.